![molecular formula C24H23N5O2 B2623121 6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 899727-40-3](/img/structure/B2623121.png)

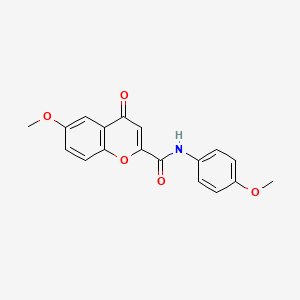

6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

描述

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

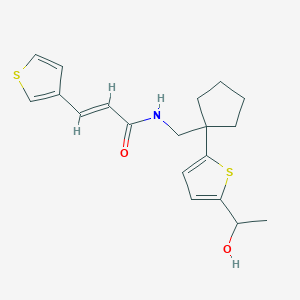

Synthesis of α2-Adrenoceptor Agonists

Scientific Field

Medicinal Chemistry

Application Summary

This compound is utilized in the synthesis of α2-adrenoceptor agonists, which are important in the development of sedative and analgesic medications. One such agonist is medetomidine, known for its sedative-analgetic effects .

Methods of Application

The synthesis involves Wittig olefination of phenylimidazolylketones, followed by hydrogenation. This method provides a convenient step for synthesizing medetomidine without requiring methylation and dehydration steps, which are problematic in previous methods .

Results Summary

The novel synthesis route yields medetomidine in good yield and fewer steps compared to traditional methods. This streamlined process is significant for the efficient production of α2-adrenoceptor agonists .

Physicochemical Characterization of Local Anaesthetics

Scientific Field

Pharmaceutical Chemistry

Application Summary

The compound serves as a precursor in the physicochemical characterization of local anaesthetics like medetomidine HCl, which is used in both human and veterinary medicine .

Methods of Application

Characterization techniques include single-crystal X-ray crystallography, NMR, IR, and mass spectrometry. Decomposition kinetics are studied using thermogravimetric analysis and differential scanning calorimetry .

Results Summary

The study provides insights into the drug’s properties at a molecular level, which is crucial for developing novel drug formulations. The S-enantiomer of medetomidine HCl exhibits potent α2 adrenoceptor agonist activity .

Development of Fluorescent Chemisensors

Scientific Field

Analytical Chemistry

Application Summary

Imidazole derivatives, including the compound , are used to create highly sensitive fluorescent chemisensors for metal ion sensing and imaging due to their ability to fluoresce under certain conditions .

Methods of Application

The synthesis of these chemisensors involves strategic substitutions on the imidazole unit to enhance fluorescence upon metal binding .

Results Summary

The resulting chemisensors demonstrate a significant change in fluorescence when binding to metal ions, making them valuable tools for sensitive detection in various analytical applications .

Green Chemistry Synthesis of Heterocycles

Scientific Field

Organic Chemistry

Application Summary

Imidazole derivatives are synthesized using green chemistry principles, emphasizing environmentally friendly methods. These compounds are important for their biological and pharmacological activities .

Methods of Application

Multicomponent reactions conducted under diverse conditions with the aid of catalysts optimize synthetic efficiency. The synthesis often involves condensation, cyclization, and oxidation conversion techniques .

Results Summary

The review highlights the role of catalysts and diverse conditions in achieving high product yield and environmentally conscious conditions, contributing to the advancement of green chemistry .

Antimicrobial Potential of Imidazole Derivatives

Scientific Field

Biochemistry

Application Summary

Certain imidazole derivatives exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents .

Methods of Application

The evaluation of antimicrobial potential involves testing against various microbial strains to determine efficacy .

Results Summary

Compounds derived from imidazole, including the one , have shown good antimicrobial potential, indicating their promise in combating microbial infections .

Catalysis in Organic Synthesis

Scientific Field

Catalysis

Application Summary

Imidazole derivatives act as catalysts in organic synthesis, particularly in carbonylative cross-coupling reactions, which are pivotal in creating complex organic molecules .

Methods of Application

The use of imidazole derivatives with palladium acetate generates a catalyst system for the selective hydrogenation of substituted aryl and heteroaryl boronate esters .

Results Summary

The catalytic system demonstrates high selectivity and efficiency in the synthesis of cis-substituted borylated cycloalkanes, showcasing the versatility of imidazole derivatives in catalysis .

This analysis provides a glimpse into the multifaceted applications of “6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione” across various scientific fields, highlighting its significance in research and industry. Each application showcases the compound’s potential in contributing to advancements in medicinal chemistry, pharmaceuticals, analytical techniques, green chemistry, antimicrobial research, and catalysis.

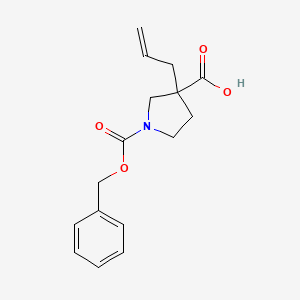

Synthesis of Heterocycles

Scientific Field

Organic Synthesis

Application Summary

This compound is involved in the synthesis of various heterocycles, which are crucial frameworks in many drugs and natural products .

Methods of Application

The synthesis often includes cyclization reactions under controlled conditions, utilizing the imidazole as a key intermediate .

Results Summary

The process allows for the creation of diverse heterocyclic structures, which can be further functionalized for pharmaceutical applications .

Therapeutic Potential in Drug Development

Scientific Field

Pharmacology

Application Summary

Imidazole derivatives, including this compound, show a broad range of biological activities and are key synthons in new drug development .

Methods of Application

The compound’s derivatives are synthesized and tested for various biological activities, such as antibacterial, antifungal, and antiviral properties .

Results Summary

The derivatives exhibit significant therapeutic potential, leading to the development of new medications for various diseases .

Advanced Material Synthesis

Scientific Field

Material Science

Application Summary

Imidazole derivatives are used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs) .

Methods of Application

The synthesis involves the use of imidazole derivatives as building blocks for conjugated systems that exhibit desirable electronic properties .

Results Summary

The materials developed show promising applications in electronics and photonics, with high efficiency and stability .

Catalysis in Organic Transformations

Application Summary

Imidazole derivatives serve as catalysts or ligands in various organic transformations, enhancing reaction rates and selectivity .

Methods of Application

The derivatives are used in conjunction with metals or as organocatalysts to facilitate a variety of organic reactions .

Results Summary

The catalytic systems involving imidazole derivatives lead to high yields and enantioselectivity in the synthesis of organic compounds .

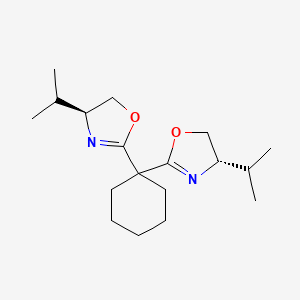

Structural Analysis via X-Ray Crystallography

Scientific Field

Structural Chemistry

Application Summary

Imidazole derivatives, due to their planar structure, are suitable for X-ray crystallographic studies to determine molecular geometry .

Methods of Application

Single-crystal X-ray diffraction is used to elucidate the crystal structure and analyze intermolecular interactions .

Results Summary

The structural analysis provides insights into the molecular arrangement and the impact of substitutions on the imidazole unit .

Fluorescent Chemisensors for Metal Ions

Application Summary

The compound is used to develop fluorescent chemisensors for sensitive detection of metal ions in various environments .

Methods of Application

The synthesis of these sensors involves functionalizing the imidazole ring to enhance fluorescence upon metal ion binding .

Results Summary

These chemisensors show a marked change in fluorescence upon interaction with specific metal ions, useful for analytical purposes .

These additional applications further demonstrate the versatility of “6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione” in scientific research, spanning from drug development to material science and analytical chemistry.

Synthesis of Bioactive Molecules

Scientific Field

Bioorganic Chemistry

Application Summary

This compound is a key intermediate in the synthesis of bioactive molecules that exhibit a range of therapeutic properties .

Methods of Application

The synthesis involves various organic reactions, including alkylation, acylation, and nucleophilic substitution, to introduce functional groups that confer biological activity .

Results Summary

The synthesized bioactive molecules have shown promise in preclinical studies for treating various diseases, highlighting the compound’s role in drug discovery .

Molecular Docking Studies

Scientific Field

Computational Chemistry

Application Summary

Imidazole derivatives are used in molecular docking studies to predict the interaction between drugs and their target proteins .

Methods of Application

Computational tools simulate the docking process, providing insights into the binding affinities and modes of action .

Results Summary

These studies help in understanding drug-receptor interactions, aiding in the design of more effective drugs .

Corrosion Inhibition

Scientific Field

Materials Chemistry

Application Summary

Imidazole derivatives, including this compound, are studied for their potential as corrosion inhibitors in various industrial applications .

Methods of Application

The effectiveness of these compounds as corrosion inhibitors is evaluated using electrochemical methods and surface analysis .

Results Summary

The derivatives have shown to significantly reduce corrosion rates, making them valuable for protecting metal surfaces .

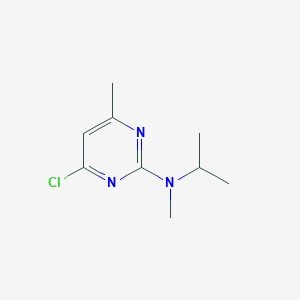

Development of Anticancer Agents

Scientific Field

Oncology

Application Summary

The compound’s derivatives are explored for their anticancer activity, with a focus on developing novel chemotherapeutic agents .

Methods of Application

The derivatives are synthesized and tested against cancer cell lines to assess their cytotoxic effects .

Results Summary

Some derivatives have demonstrated potent anticancer activity, indicating their potential in cancer treatment .

Agrochemical Research

Scientific Field

Agricultural Chemistry

Application Summary

Imidazole derivatives are investigated for their use in agrochemicals, such as pesticides and fungicides .

Methods of Application

The compounds are tested for their efficacy in controlling pests and diseases in crops .

Results Summary

The research has led to the development of new agrochemicals that are effective and environmentally friendly .

Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Electronic Materials

Application Summary

Imidazole-based compounds are used in the development of OLEDs due to their electronic properties .

Methods of Application

The compounds are incorporated into the active layers of OLEDs to enhance their performance .

Results Summary

OLEDs with imidazole derivatives exhibit improved light emission and stability, contributing to advancements in display technology .

未来方向

属性

IUPAC Name |

6-(2,3-dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-5-27-22(30)20-21(26(4)24(27)31)25-23-28(20)14-19(17-11-7-6-8-12-17)29(23)18-13-9-10-15(2)16(18)3/h6-14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIERIMZGADIIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4C)C)C5=CC=CC=C5)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride](/img/structure/B2623040.png)

![8,8-Dimethyl-1-azaspiro[4.5]decan-2-one](/img/structure/B2623043.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623053.png)

![(2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2623060.png)

![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2623061.png)